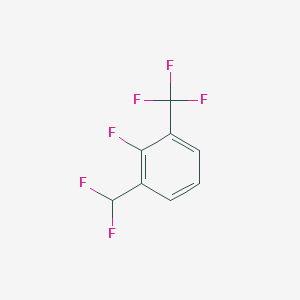

1-(Difluoromethyl)-2-fluoro-3-(trifluoromethyl)benzene

Description

Properties

IUPAC Name |

1-(difluoromethyl)-2-fluoro-3-(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F6/c9-6-4(7(10)11)2-1-3-5(6)8(12,13)14/h1-3,7H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNNBODQVNYPARY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)C(F)(F)F)F)C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(Difluoromethyl)-2-fluoro-3-(trifluoromethyl)benzene involves several steps, typically starting with the introduction of fluorine atoms into the benzene ring. One common method is the difluoromethylation of aromatic compounds using difluoromethylation reagents. This process can be achieved through various routes, including electrophilic, nucleophilic, and radical difluoromethylation .

Chemical Reactions Analysis

1-(Difluoromethyl)-2-fluoro-3-(trifluoromethyl)benzene undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidation products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of partially or fully reduced products.

Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles under appropriate conditions

Common reagents used in these reactions include halogenating agents, metal catalysts, and strong acids or bases. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Chemistry

DFMTFB serves as a building block in organic synthesis. Its unique structure allows it to act as a precursor for more complex fluorinated compounds. The compound's reactivity makes it useful in the development of new materials and in the synthesis of other fluorinated molecules.

Biology

Research indicates potential biological activities associated with DFMTFB. Fluorinated compounds often exhibit interesting pharmacological properties due to their lipophilicity and ability to mimic hydrogen atoms in biological systems. Investigations into similar compounds suggest that DFMTFB may have applications in drug design and agrochemicals.

Medicine

DFMTFB is explored for its role in drug development , particularly in designing fluorinated pharmaceuticals that offer improved metabolic stability and bioavailability. The presence of fluorine enhances binding affinity to biological targets, which is crucial for developing effective therapeutic agents.

Industry

In industrial applications, DFMTFB is utilized in the production of advanced materials such as polymers and coatings. Its unique chemical properties make it suitable for various applications in material science.

Case Studies and Research Findings

Recent studies have highlighted the potential antimicrobial properties of DFMTFB and similar fluorinated compounds. Research indicates that these compounds can exhibit enhanced antibacterial effects against various strains of bacteria, including resistant strains. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.

Additionally, advancements in difluoromethylation processes have streamlined access to molecules relevant to pharmaceuticals. New protocols have been developed for site-selective installation of CF₂H onto large biomolecules such as proteins, indicating a growing interest in the application of DFMTFB in biochemistry and medicinal chemistry.

Mechanism of Action

The mechanism of action of 1-(Difluoromethyl)-2-fluoro-3-(trifluoromethyl)benzene involves its interaction with various molecular targets and pathways. The highly polarized C-H bond of the difluoromethyl group makes it a competent hydrogen bond donor, which can interact with biological molecules such as proteins and enzymes . This interaction can modulate the activity of these molecules, leading to various biological effects. The compound’s fluorine atoms also contribute to its unique reactivity and stability, making it a valuable tool in chemical and biological research .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 1-(Difluoromethyl)-2-fluoro-3-(trifluoromethyl)benzene with structurally related fluorinated benzene derivatives:

Key Comparisons:

Substituent Effects on Reactivity :

- The difluoromethyl (-CF₂H) group in the target compound offers intermediate electronegativity compared to -CF₃ (stronger electron-withdrawing) and -CH₃ (electron-donating). This balance may enhance stability while retaining moderate reactivity for further functionalization .

- In contrast, 2-Fluoro-3-(trifluoromethyl)benzyl bromide () contains a bromomethyl group, making it highly reactive in nucleophilic substitutions. This property is exploited in coupling reactions to generate bioactive molecules .

Physicochemical Properties: The trifluoromethyl group (-CF₃) universally increases lipophilicity across all compared compounds, improving membrane permeability. However, the additional difluoromethyl and fluoro groups in the target compound may further fine-tune solubility and metabolic resistance . 1-Fluoro-2-methyl-3-(trifluoromethyl)benzene () lacks the difluoromethyl group, resulting in lower molecular weight (C₈H₆F₄ vs.

Applications :

- The target compound’s structural complexity suggests utility as a building block for agrochemicals , analogous to Fluxapyroxad (), which employs a difluoromethylpyrazole moiety for pest control .

- 1-Chloro-2-fluoro-4-methoxy-3-(trifluoromethyl)benzene () demonstrates the versatility of halogenated benzenes in synthesizing diversified aromatic intermediates .

Research Findings and Implications

- Electronic Effects : Fluorine substituents significantly alter the electron density of the benzene ring. The -CF₃ group induces strong para-directing deactivation, while -CF₂H provides a milder electronic effect, enabling regioselective modifications .

- Synthetic Challenges : Introducing multiple fluorine groups requires precise control to avoid side reactions. For example, 2-Fluoro-3-(trifluoromethyl)benzyl bromide () is synthesized via bromination of a pre-fluorinated toluene derivative .

- Biological Relevance: Fluorinated benzenes are prevalent in FDA-approved drugs due to their resistance to oxidative metabolism. The target compound’s -CF₂H group may offer a metabolic advantage over non-fluorinated analogs .

Biological Activity

1-(Difluoromethyl)-2-fluoro-3-(trifluoromethyl)benzene, with the chemical formula C₈H₄F₆ and CAS number 1214372-93-6, is a fluorinated aromatic compound that has garnered attention for its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound features a unique arrangement of fluorine atoms that significantly alters its chemical reactivity and biological interactions. Its structure includes:

- Difluoromethyl group : Enhances lipophilicity and bioavailability.

- Trifluoromethyl group : Known to influence pharmacokinetics and pharmacodynamics of drugs.

Inhibition of Enzymatic Activity

Fluorinated compounds have been reported to interact with various enzymes, including cyclooxygenases (COX). The trifluoromethyl group can enhance the selectivity and potency of COX inhibitors, which are crucial in pain management and inflammation control. Although direct studies on this compound's COX inhibition are sparse, its structural analogs demonstrate significant inhibitory effects .

Case Studies

- Antimicrobial Activity : A study involving a series of fluorinated benzenes demonstrated that compounds with similar structures showed enhanced activity against Gram-positive bacteria. The presence of both difluoro and trifluoro groups was crucial for this activity .

- Enzyme Interaction : In a comparative study on small molecules, compounds containing trifluoromethyl groups exhibited improved interactions with target enzymes compared to non-fluorinated analogs. This suggests that this compound may also exhibit similar properties .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₈H₄F₆ |

| Molecular Weight | 214.11 g/mol |

| CAS Number | 1214372-93-6 |

| Purity | ≥95% |

| Hazard Classification | Irritant |

Q & A

Q. What are the key synthetic routes for 1-(difluoromethyl)-2-fluoro-3-(trifluoromethyl)benzene, and how can reaction conditions be optimized?

Synthesis typically involves halogenation and fluorination steps. A feasible approach is nucleophilic aromatic substitution (NAS) using fluorinated reagents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor®. Optimization requires controlling temperature (-40°C to 60°C) and solvent choice (e.g., DCM or THF) to minimize side reactions. For trifluoromethylation, Ruppert-Prakash reagents (e.g., TMSCF₃) under catalytic Cu(I) or Ag(I) conditions are effective . Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc) ensures high yield and purity.

Q. How can the molecular structure and purity of this compound be characterized?

Use a combination of:

- NMR spectroscopy : ¹⁹F NMR (to confirm fluorinated substituents) and ¹H/¹³C NMR for backbone analysis.

- Mass spectrometry (HRMS) : To verify molecular weight and isotopic patterns.

- X-ray crystallography : For definitive structural confirmation, particularly to resolve positional isomerism of fluorine and trifluoromethyl groups .

- Elemental analysis : Ensures stoichiometric accuracy of C, H, F, and N.

Q. What are the primary chemical reactivity patterns of this compound?

The electron-withdrawing trifluoromethyl and fluorine groups deactivate the benzene ring, directing electrophilic substitution to meta/para positions. Reactivity includes:

- Nucleophilic substitution : At the difluoromethyl group under strong bases (e.g., LDA).

- Cross-coupling reactions : Suzuki-Miyaura coupling with boronic acids, facilitated by Pd catalysts .

- Radical reactions : Initiated by peroxides or light for functionalization of the aromatic core .

Advanced Research Questions

Q. How do computational models predict the electronic effects of fluorinated substituents in this compound?

Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) reveal:

- Electron-withdrawing effects : Trifluoromethyl groups lower the HOMO-LUMO gap, enhancing electrophilicity.

- Steric and stereoelectronic interactions : Fluorine atoms influence conformational stability through hyperconjugation .

- Solvent interactions : Polarizable continuum models (PCM) predict solubility trends in aprotic solvents.

Q. What strategies address discrepancies between experimental and computational data in reaction pathway analysis?

- Mechanistic probes : Isotopic labeling (e.g., ¹⁸F or ¹³C) to trace reaction intermediates.

- Kinetic isotope effects (KIE) : Compare reaction rates of fluorinated vs. non-fluorinated analogs.

- In situ spectroscopy : Raman or IR to monitor transient species .

Q. How does this compound interact with biological targets, and what assays validate its activity?

Fluorinated aromatics often target enzymes (e.g., cytochrome P450) or receptors via halogen bonding. Assays include:

Q. What are the challenges in scaling up synthesis while maintaining regioselectivity?

Q. How can spectroscopic data distinguish positional isomers in fluorinated analogs?

- ¹⁹F NMR chemical shifts : Trifluoromethyl groups at position 3 vs. 4 differ by ~2–5 ppm.

- NOESY correlations : Spatial proximity of fluorine atoms to adjacent protons.

- IR vibrational modes : C-F stretches vary with substitution pattern (1150–1250 cm⁻¹) .

Methodological and Safety Considerations

Q. What safety protocols are critical for handling fluorinated intermediates?

Q. How are toxicity and environmental impact assessed for this compound?

- Ames test : Screen for mutagenicity.

- EC₅₀ assays : Evaluate aquatic toxicity using Daphnia magna.

- PBT assessment : Predict persistence, bioaccumulation, and toxicity via QSAR models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.